N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide
Description
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 1,3-dimethylpyrazole moiety and a 2-fluorophenoxyacetamide side chain. This structure combines pharmacophoric elements (oxadiazole, pyrazole, and fluorinated aromatic groups) known for diverse biological activities, including enzyme inhibition and antimicrobial properties.
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O3/c1-9-7-11(21(2)20-9)14-18-19-15(24-14)17-13(22)8-23-12-6-4-3-5-10(12)16/h3-7H,8H2,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZAATPZOBIBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide is a novel compound that integrates a pyrazole and oxadiazole moiety, which are known for their diverse biological activities. This compound has gained attention for its potential therapeutic applications due to its unique structural features.
Chemical Structure and Properties
The compound consists of a pyrazole ring substituted with a 1,3,4-oxadiazole and an acetamide group linked to a 2-fluorophenoxy moiety. The molecular formula is CHFNO, with a molecular weight of 305.29 g/mol. The presence of the fluorine atom in the phenoxy group may enhance the lipophilicity and biological activity of the compound.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and oxadiazole frameworks exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown potent antibacterial effects against various pathogens. In studies, certain derivatives demonstrated EC values as low as 5.44 μg/mL against Xanthomonas axonopodis .
Anticancer Potential
The oxadiazole moiety is often associated with anticancer activity. Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. For example, some derivatives have exhibited promising results in inhibiting cell proliferation in breast cancer models .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have shown that compounds with similar scaffolds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . The incorporation of the oxadiazole unit may further enhance these effects.
Study 1: Antibacterial Evaluation
A study conducted by researchers synthesized various pyrazole-based compounds and evaluated their antibacterial activities against E. coli and S. aureus. The results indicated that compounds with an amide linkage exhibited enhanced antibacterial properties compared to others .
Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of oxadiazole derivatives, compounds were tested against human breast cancer cell lines. The study revealed that certain derivatives significantly reduced cell viability at concentrations as low as 10 µM .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Oxadiazole Cores
Compound 8t (C20H17N4SO3Cl): Features a sulfanylacetamide group attached to a 5-(indol-3-ylmethyl)-oxadiazole core. Unlike the target compound, it lacks pyrazole and fluorophenoxy groups but includes a chloro-substituted phenyl ring. Molecular weight: 428.5 g/mol; exhibits α-glucosidase inhibition (IC50: 35.2 µM) . Compound 8w (C19H17N5O2S): Contains a pyridinyl group instead of pyrazole and fluorophenoxy. Molecular weight: 379 g/mol; shows moderate LOX inhibition (IC50: 68.4 µM) .
Key Differences :
- Substituents: The target compound’s 1,3-dimethylpyrazole and 2-fluorophenoxy groups enhance steric bulk and lipophilicity compared to 8t’s indole or 8w’s pyridine.
- Bioactivity: Fluorophenoxy groups in the target compound may improve metabolic stability and membrane permeability relative to chloro or nitro substituents in analogs .
Fluorinated Aromatic Derivatives
Example 83 (C31H25F2N5O3): A chromenone derivative with fluorophenyl and pyrazolo[3,4-d]pyrimidine groups. Molecular weight: 571.2 g/mol; synthesized via palladium-catalyzed cross-coupling . N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide: Features a thiadiazole core and fluorophenyl group. Molecular weight: 295.3 g/mol; characterized by IR and NMR .
Key Differences :
- Core Heterocycles: Chromenones and thiadiazoles differ in electronic properties and ring strain compared to oxadiazoles, influencing binding affinity to biological targets.
- Synthesis : The target compound’s synthesis likely involves S-alkylation (similar to ), whereas Example 83 requires transition-metal catalysts .
Pharmacological and Biochemical Comparisons
Enzyme Inhibition Profiles
- LOX Inhibition: Compound 8v (C20H17N5O4S) exhibits LOX inhibition (IC50: 42.1 µM), attributed to its nitro-substituted phenyl group. The target compound’s fluorophenoxy group may offer competitive inhibition via halogen bonding .
- BChE Inhibition : Compound 8u (C22H22N4O3S) shows BChE inhibition (IC50: 29.8 µM), suggesting acetamide derivatives with bulky substituents target cholinesterases. The target compound’s dimethylpyrazole could modulate selectivity .
Antiproliferative Activity
Hydroxyacetamide derivatives () demonstrate antiproliferative effects via triazole and imidazole moieties. The target compound’s oxadiazole-pyrazole system may similarly interfere with kinase signaling pathways, though specific data are lacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
